

Computational analysis of Bicyclo[4.3.1]decane vs. other bridged systems

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Compound of Interest

Compound Name: Bicyclo[4.3.1]decan-7-one

Cat. No.: B15431879

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A Comprehensive Computational Analysis of Bicyclo[4.3.1]decane and Other Bridged Bicyclic Systems

Introduction

Bridged bicyclic hydrocarbon systems are fundamental structural motifs in organic chemistry, appearing in numerous natural products and serving as important scaffolds in drug discovery and materials science. Their rigid frameworks and unique three-dimensional arrangements of atoms give rise to distinct chemical and physical properties, largely governed by inherent ring strain. This guide provides a comparative computational analysis of bicyclo[4.3.1]decane against other common bridged systems: bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane, and bicyclo[3.3.1]nonane. Through the presentation of quantitative data, detailed computational methodologies, and visual representations, we aim to offer researchers, scientists, and drug development professionals a clear and objective comparison of the structural and energetic properties of these important molecules.

Data Presentation

The following table summarizes key quantitative data for the compared bridged bicyclic systems. The data includes calculated heats of formation and strain energies, providing a basis for understanding the relative stabilities and reactivities of these compounds.



Compound Name	Molecular Formula	Calculated Heat of Formation (kcal/mol)	Calculated Strain Energy (kcal/mol)
Bicyclo[2.2.1]heptane	C7H12	-19.4	17.5
Bicyclo[2.2.2]octane	C ₈ H ₁₄	-23.9	12.0
Bicyclo[3.3.1]nonane	C ₉ H ₁₆	-30.04	7.65
Bicyclo[4.3.1]decane	C10H18	-35.2	10.3

Experimental Protocols

The data presented in this guide is derived from computational chemistry methods, which have become indispensable tools for predicting the properties of molecules. Below is a detailed protocol representative of the methodologies used to calculate the heats of formation and strain energies of the bridged bicyclic systems.

Computational Methodology for Determining Heats of Formation and Strain Energies

- Molecular Structure Optimization:
 - The initial 3D structure of each bicycloalkane is built using molecular modeling software.
 - A preliminary geometry optimization is performed using a molecular mechanics force field such as MM4 to obtain a reasonable starting conformation.
 - Further geometry optimization is carried out using Density Functional Theory (DFT) at the B3LYP level with a 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for these types of molecules. The optimization is complete when the forces on all atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface.
- Vibrational Frequency Analysis:
 - Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G*).



- The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
- The results of the frequency analysis are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at 298.15 K.
- Calculation of Enthalpy of Formation:
 - The gas-phase enthalpy of formation (ΔHf°) at 298.15 K is calculated using an isodesmic reaction approach. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This method helps to cancel out systematic errors in the calculations.
 - An example of an isodesmic reaction for a bicycloalkane (CnH2n-2) is: CnH2n-2 + (n-2)CH4 → (n-2)C2H6
 - The enthalpy of the reaction (ΔHrxn) is calculated from the computed total enthalpies of the reactants and products.
 - \circ The Δ Hf $^{\circ}$ of the bicycloalkane is then determined using the known experimental Δ Hf $^{\circ}$ values for the other species in the reaction (e.g., methane and ethane).
- Calculation of Strain Energy:
 - The strain energy (SE) is calculated as the difference between the computed heat of formation of the bicycloalkane and the heat of formation of a hypothetical strain-free reference compound with the same number of atoms.
 - The strain-free reference heat of formation is typically estimated using group increment methods, where contributions from different types of carbon and hydrogen groups in an acyclic, unstrained alkane are summed.
 - The formula for calculating strain energy is: $SE = \Delta Hf^{\circ}$ (experimental/calculated) ΔHf° (strain-free reference)

Mandatory Visualization





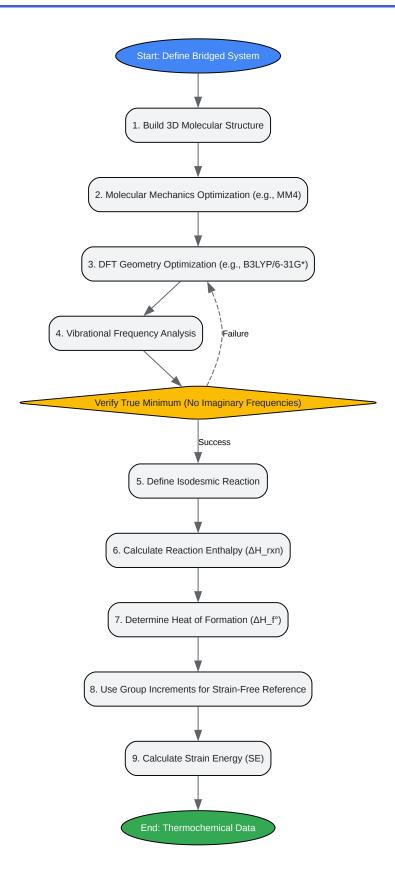


The following diagrams illustrate key concepts and workflows related to the computational analysis of bridged bicyclic systems.









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